3-{2-[4-(3-methoxyphenyl)piperazino]-2-oxoethyl}-1,2,3-benzotriazin-4(3H)-one
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Overview
Description
3-{2-[4-(3-methoxyphenyl)piperazino]-2-oxoethyl}-1,2,3-benzotriazin-4(3H)-one is a complex organic compound that belongs to the class of benzotriazinones This compound is characterized by the presence of a benzotriazinone core, a piperazine ring, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[4-(3-methoxyphenyl)piperazino]-2-oxoethyl}-1,2,3-benzotriazin-4(3H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is synthesized by reacting 3-methoxyphenylamine with ethylene glycol in the presence of a dehydrating agent.
Coupling with Benzotriazinone: The piperazine intermediate is then coupled with 1,2,3-benzotriazin-4(3H)-one using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent like dichloromethane.
Oxidation: The final step involves the oxidation of the coupled product to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
3-{2-[4-(3-methoxyphenyl)piperazino]-2-oxoethyl}-1,2,3-benzotriazin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
3-{2-[4-(3-methoxyphenyl)piperazino]-2-oxoethyl}-1,2,3-benzotriazin-4(3H)-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of new drugs.
Biological Research: It is used in various biological assays to study its effects on different biological systems.
Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 3-{2-[4-(3-methoxyphenyl)piperazino]-2-oxoethyl}-1,2,3-benzotriazin-4(3H)-one involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular pathways involved are still under investigation, but it is thought to influence various signaling pathways related to its pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
3-{2-[4-(4-methoxyphenyl)piperazino]-2-oxoethyl}-1,2,3-benzotriazin-4(3H)-one: This compound is similar in structure but has a different substitution pattern on the phenyl ring.
3-{2-[4-(3-chlorophenyl)piperazino]-2-oxoethyl}-1,2,3-benzotriazin-4(3H)-one: This compound has a chloro group instead of a methoxy group on the phenyl ring.
Uniqueness
The uniqueness of 3-{2-[4-(3-methoxyphenyl)piperazino]-2-oxoethyl}-1,2,3-benzotriazin-4(3H)-one lies in its specific substitution pattern, which may confer distinct pharmacological properties compared to its analogs. The presence of the methoxy group can influence the compound’s binding affinity and selectivity for certain molecular targets, making it a valuable compound for further research.
Properties
Molecular Formula |
C20H21N5O3 |
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Molecular Weight |
379.4 g/mol |
IUPAC Name |
3-[2-[4-(3-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-1,2,3-benzotriazin-4-one |
InChI |
InChI=1S/C20H21N5O3/c1-28-16-6-4-5-15(13-16)23-9-11-24(12-10-23)19(26)14-25-20(27)17-7-2-3-8-18(17)21-22-25/h2-8,13H,9-12,14H2,1H3 |
InChI Key |
RCXSYHLSXVBXSC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)C(=O)CN3C(=O)C4=CC=CC=C4N=N3 |
Origin of Product |
United States |
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